molecular formula C12H8BrNO B1273808 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde CAS No. 376646-64-9

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

Cat. No. B1273808
M. Wt: 262.1 g/mol
InChI Key: XRKWGCMKURRWTH-UHFFFAOYSA-N
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Description

The compound 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is a brominated aromatic aldehyde with a pyridine ring. It is related to various research areas, including the synthesis of complex molecules and the study of their properties and potential applications. Although the provided papers do not directly discuss this compound, they involve similar brominated aromatic compounds and their derivatives, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related bromophenyl-pyridine compounds involves various strategies. For instance, the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes is achieved through reactions with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac), as described in the first paper . Another approach involves the modified Chichibabin reaction, which is used to synthesize a pyridine-containing aromatic diamine monomer, as mentioned in the second paper . These methods highlight the versatility of bromophenyl-pyridine compounds in forming complex structures.

Molecular Structure Analysis

The molecular structures of bromophenyl-pyridine derivatives are often determined by X-ray diffraction, revealing various intermolecular interactions such as C-H...X (Cl, Br, π) and π-π interactions . The crystal structure of a related compound, diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, shows intermolecular and intramolecular C-H...O hydrogen bonds, indicating the potential for hydrogen bonding in similar compounds .

Chemical Reactions Analysis

Bromophenyl-pyridine derivatives participate in various chemical reactions. For example, they are used in one-pot oxidation/Suzuki coupling reactions to synthesize biarylaldehydes . Cyclization reactions of phenylethyl-substituted pyridinecarboxaldehydes in acidic media lead to the formation of different cyclic compounds . These reactions demonstrate the reactivity of the bromophenyl group and the pyridine ring in forming new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl-pyridine derivatives are diverse. Luminescent properties are observed in some cyclopalladated complexes, with emission peaks in the visible spectrum . The solubility of polymers derived from related compounds in polar solvents and their thermal stability are also notable, with some polymers showing high glass transition temperatures and leaving significant residue even at high temperatures . These properties are crucial for the potential application of these materials in various fields, such as electronics and materials science.

Scientific Research Applications

Synthesis and Characterization

4-(3-Bromophenyl)-3-pyridinecarboxaldehyde has been utilized in the synthesis and characterization of various compounds. For example, its derivatives have been used in synthesizing copolymers with specific optical properties. Two copolymers, P1 and P2, were synthesized using derivatives of 4-(3-bromophenyl)-3-pyridinecarboxaldehyde, exhibiting good solubility and distinct absorption peaks in the UV-visible spectrum, with optical band gap energies of 2.17 eV for P1 and 2.13 eV for P2 (Koohmareh, Fallah, & Farnia, 2014).

Corrosion Inhibition

Research indicates that derivatives of 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde can be effective in corrosion inhibition. In one study, Schiff base derivatives showed significant inhibition properties on mild steel in hydrochloric acid environments. Experimental and theoretical results suggested these compounds interact with mild steel to form protective complexes, enhancing corrosion resistance (Meng et al., 2017).

Cyclizations and Chemical Reactions

Cyclization reactions of phenylethyl-substituted pyridinecarboxaldehydes, derivatives of 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde, have been studied. These substances undergo cyclization in acidic media, leading to the efficient production of compounds like 10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ones (Naredla & Klumpp, 2013).

Antibacterial Properties

Some derivatives of 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde have demonstrated strong antibacterial activity. For instance, a study reported that certain pyridine chalcones synthesized from pyridinecarbaldehyde and 4-bromoacetophenone exhibited potent activity against bacteria like Staphylococcus aureus and Escherichia coli (Jasril et al., 2013).

Safety And Hazards

While specific safety and hazard information for “4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

Future Directions

The future directions for research on “4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

4-(3-bromophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-11-3-1-2-9(6-11)12-4-5-14-7-10(12)8-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKWGCMKURRWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370835
Record name 4-(3-Bromophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

CAS RN

376646-64-9
Record name 4-(3-Bromophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 376646-64-9
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